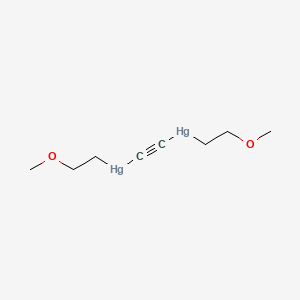
Acetylene, bis(2-methoxyethylmercuri)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylene, bis(2-methoxyethylmercuri)- is a chemical compound that features acetylene as its core structure, with two 2-methoxyethylmercuri groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylene, bis(2-methoxyethylmercuri)- typically involves the reaction of acetylene with 2-methoxyethylmercury chloride in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is formed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Acetylene, bis(2-methoxyethylmercuri)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler mercury-containing derivatives.
Substitution: The 2-methoxyethylmercuri groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of acetylene derivatives with different functional groups .
Scientific Research Applications
Acetylene, bis(2-methoxyethylmercuri)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in studies involving mercury-containing compounds and their biological effects.
Medicine: Research into the potential therapeutic applications of mercury-containing compounds may involve this compound.
Mechanism of Action
The mechanism by which acetylene, bis(2-methoxyethylmercuri)- exerts its effects involves the interaction of the mercury atoms with various molecular targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed effects. The pathways involved may include the inhibition of enzyme activity and the disruption of cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other mercury-containing acetylene derivatives, such as:
- Acetylene, bis(2-chloroethylmercuri)
- Acetylene, bis(2-ethoxyethylmercuri)
- Acetylene, bis(2-phenoxyethylmercuri)
Uniqueness
What sets acetylene, bis(2-methoxyethylmercuri)- apart from these similar compounds is the presence of the 2-methoxyethyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
63990-59-0 |
|---|---|
Molecular Formula |
C8H14Hg2O2 |
Molecular Weight |
543.38 g/mol |
IUPAC Name |
2-methoxyethyl-[2-(2-methoxyethylmercurio)ethynyl]mercury |
InChI |
InChI=1S/2C3H7O.C2.2Hg/c2*1-3-4-2;1-2;;/h2*1,3H2,2H3;;; |
InChI Key |
ACGBXKPHOMNYGY-UHFFFAOYSA-N |
Canonical SMILES |
COCC[Hg]C#C[Hg]CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















